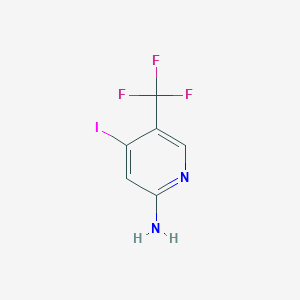

2-Amino-4-iodo-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Amino-4-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 2-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iodo-5-(trifluoromethyl)pyridine can be achieved through several methods:

-

Direct Amination: : One common method involves the direct amination of 4-iodo-5-(trifluoromethyl)pyridine using ammonia or an amine source under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .

-

Halogen Exchange: : Another approach involves the halogen exchange reaction where 2-Amino-5-(trifluoromethyl)pyridine is treated with iodine to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The iodine atom at the 4-position undergoes nucleophilic displacement due to activation by the electron-withdrawing trifluoromethyl group. Common nucleophiles include amines, alkoxides, and thiols.

Key Data:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMAc, NaH, 80–95°C | 2-(2',5'-Dimethylpyrrole)-5-(trifluoromethyl)pyridine | 87% | , |

| Methanol | KOH, EtOH, 25°C | 4-Methoxy derivative | 71% |

Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating iodine substitution via an SAr pathway. Steric hindrance from the trifluoromethyl group may influence regioselectivity .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings, enabling the introduction of aryl, alkyne, or alkyl groups.

Suzuki Coupling

Reaction with aryl boronic acids under Pd catalysis yields biaryl derivatives:

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh) | Toluene, 80°C | 4-(4-Methoxyphenyl) derivative | 88% |

Sonogashira Coupling

Alkyne incorporation is achieved using trimethylsilylacetylene or terminal alkynes:

| Alkyne | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| TMS-acetylene | Pd/C, CuI | 120°C, inert atmosphere | Alkyne-functionalized pyridine | 79% |

Note : Microwave-assisted Sonogashira reactions reduce reaction times to <1 hour with comparable yields .

Cyclization Reactions

The amino group facilitates cyclization to form fused heterocycles:

Triazolo[1,5-a]pyridine Formation

Reaction with hydrazides under microwave conditions produces triazolopyridines:

| Hydrazide | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxybenzohydrazide | Microwave, 120°C | Triazolo[1,5-a]pyridine | 83% |

Amino Group Alkylation

The amino group reacts with alkyl halides or benzyl bromides to form secondary amines:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | NaH, DMAc, 30–40°C | N-Benzyl derivative | 65% |

Reduction of Iodo Substituent

Catalytic hydrogenation removes iodine selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H (1.6 MPa) | 100°C, 3 h | 2-Amino-5-(trifluoromethyl)pyridine | 71% |

Aplicaciones Científicas De Investigación

2-Amino-4-iodo-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for drug development.

Case Study: Antimicrobial Agents

Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial activity. For instance, compounds derived from this compound have been studied for their effectiveness against resistant strains of bacteria, showcasing potential as new antibiotic agents .

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. The trifluoromethyl group is known to improve the efficacy and environmental stability of agrochemicals.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound can inhibit specific plant enzymes, leading to effective weed control without harming crops . This specificity is crucial for sustainable agricultural practices.

Toxicity and Safety

While this compound shows promising applications, it is essential to consider its safety profile. Toxicological assessments indicate that exposure should be minimized due to potential health risks associated with iodine and trifluoromethyl groups .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-iodo-5-(trifluoromethyl)pyridine depends on its application:

Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Agrochemicals: It targets essential biological pathways in pests, leading to their inhibition or death.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-(trifluoromethyl)pyridine: Lacks the iodine atom at the 4-position, resulting in different reactivity and applications.

4-Iodo-5-(trifluoromethyl)pyridine: Lacks the amino group at the 2-position, affecting its biological activity and chemical properties.

Uniqueness

2-Amino-4-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-Amino-4-iodo-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H4F3IN2 |

| Molecular Weight | 292.01 g/mol |

| CAS Number | 1365963-93-4 |

This compound features a pyridine ring substituted with an amino group, an iodine atom, and a trifluoromethyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies indicate that the iodine atom may also play a role in the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Pharmacological Effects

Research has shown that compounds with similar structures exhibit various pharmacological effects, including:

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds based on the 2-amino-pyridine scaffold have demonstrated significant inhibitory activity against neuronal nitric oxide synthase (nNOS) with the potential for neuroprotective effects .

- Antioxidant Activity : Some studies suggest that derivatives of pyridine compounds can exhibit antioxidant properties, which may help in mitigating oxidative stress in cells .

Case Studies

- Neuronal NOS Inhibition : A study highlighted the development of a series of compounds based on the 2-amino-pyridine structure that showed potent inhibition of nNOS. The lead compound displayed a Ki value of 30 nM against human nNOS, indicating strong selectivity and potency .

- Antioxidant Properties : Another investigation into similar fluorinated pyridine derivatives revealed promising antioxidant activity through ORAC assays. These compounds were shown to reduce oxidative stress markers in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

A comparative analysis with other related compounds can provide insights into the unique biological activities associated with this compound.

| Compound | Biological Activity | Remarks |

|---|---|---|

| 2-Amino-pyridine | nNOS Inhibition | Potent but less selective |

| 4-Iodo-2-(trifluoromethyl)pyridine | Antioxidant Activity | Moderate activity |

| 2-Amino-4-chloro-5-(trifluoromethyl)pyridine | Reduced potency compared to iodo variant | Chlorine less effective than iodine |

Propiedades

IUPAC Name |

4-iodo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYREHGAPQGKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.